molecular formula C17H14Cl2N2O2S B2950198 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1421442-78-5

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2950198
CAS No.: 1421442-78-5
M. Wt: 381.27
InChI Key: AFIZIEQSBQOFRH-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a di-substituted urea derivative featuring a 3,4-dichlorophenyl group linked to a urea core, with dual heterocyclic substitutions (furan-3-ylmethyl and thiophen-2-ylmethyl). This compound belongs to the arylurea class, known for diverse biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties. Its structural uniqueness lies in the combination of halogenated aromatic and heterocyclic moieties, which may influence solubility, metabolic stability, and target binding compared to simpler analogs .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c18-15-4-3-13(8-16(15)19)20-17(22)21(9-12-5-6-23-11-12)10-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIZIEQSBQOFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14Cl2N2O2SC_{15}H_{14}Cl_2N_2O_2S, and it has a molecular weight of 357.25 g/mol. The compound features a dichlorophenyl group, a furan moiety, and a thiophene structure, which may contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to increased caspase activity.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines:

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MCF-7 (Breast)5.13Doxorubicin0.05
HCT116 (Colon)4.55-Fluorouracil214.3
PANC-1 (Pancreas)10.38Tamoxifen1.93

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising efficacy against MCF-7 and HCT116 cell lines, comparable to established chemotherapeutics.

Mechanism Studies

Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase in MCF-7 cells and promotes apoptosis through increased caspase-3/7 activity. Western blotting demonstrated enhanced p53 expression and caspase-3 cleavage, suggesting activation of apoptotic pathways.

Case Studies

A notable study conducted on the compound's effects on various cancer cell lines demonstrated its ability to inhibit growth significantly. The study utilized both in vitro assays and molecular docking simulations to elucidate its binding interactions with target proteins.

  • Study on MCF-7 Cells :
    • Findings : Induced apoptosis confirmed by increased caspase activity.
    • : The compound shows potential as an anticancer agent.
  • Antimicrobial Evaluation :
    • Findings : Exhibited activity against Gram-positive bacteria.
    • : Further studies are needed to explore its full antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous urea derivatives from peer-reviewed studies, focusing on substituent effects, synthetic yields, molecular properties, and biological relevance.

Substituent Variations and Molecular Properties

Compound Name (Reference ID) Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Findings
Target Compound 3,4-Dichlorophenyl; furan-3-ylmethyl; thiophen-2-ylmethyl C₁₇H₁₃Cl₂N₂O₂S 387.27 Not reported Hypothesized enhanced metabolic stability due to bulky heterocycles .
1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (11g, ) 3,4-Dichlorophenyl; tetramethyl-dioxaborolan C₁₉H₂₁BCl₂N₂O₃ 434.11 87.5% Boron-containing analog with potential for boron neutron capture therapy (BNCT) applications .
1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea (Triclocarban, ) 3,4-Dichlorophenyl; 4-chlorophenyl C₁₃H₉Cl₃N₂O 315.58 Not reported Broad-spectrum antimicrobial agent; inhibits fatty acid synthesis in bacteria .
1-(3,4-Dichlorophenyl)-3-(3-acetylphenyl)urea () 3,4-Dichlorophenyl; 3-acetylphenyl C₁₅H₁₂Cl₂N₂O₂ 323.17 Not reported Acetyl group may enhance lipophilicity and membrane permeability .
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g, ) 3,4-Dichlorophenyl; 4-cyanophenyl C₁₄H₉Cl₂N₃O 306.10 81.9% Cyano group improves electron-withdrawing effects, potentially enhancing receptor binding .

Structural-Activity Relationships (SAR)

  • Halogenation : The 3,4-dichlorophenyl group is critical for bioactivity across analogs (e.g., antimicrobial in triclocarban, enzyme inhibition in 11g) .

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